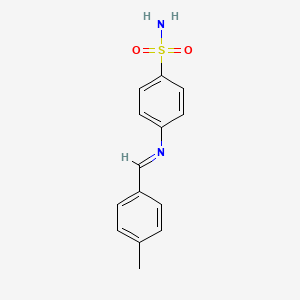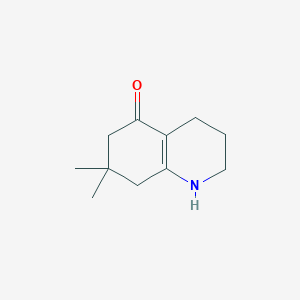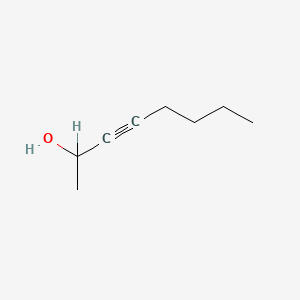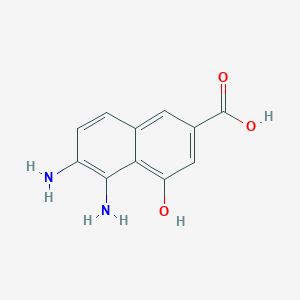
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-: is an organic compound with the molecular formula C11H10N2O3 It is a derivative of naphthalene, characterized by the presence of amino groups at positions 5 and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of strong acids for nitration, reducing agents like tin(II) chloride for reduction, and various catalysts to facilitate the functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other pharmacological activities, making it a subject of interest in medicinal chemistry .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 2-Amino-3-hydroxynaphthalene-1-carboxylic acid
- 5-Amino-4-hydroxynaphthalene-2-sulfonic acid
Comparison: Compared to these similar compounds, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is unique due to the presence of two amino groups at positions 5 and 6. This structural feature allows for more extensive hydrogen bonding and interactions, potentially leading to different chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5,6-diamino-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-7-2-1-5-3-6(11(15)16)4-8(14)9(5)10(7)13/h1-4,14H,12-13H2,(H,15,16) |
Clave InChI |
QLPAVCRPZJSBET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)C(=O)O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


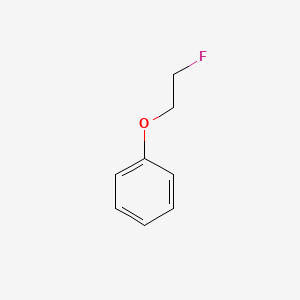
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)
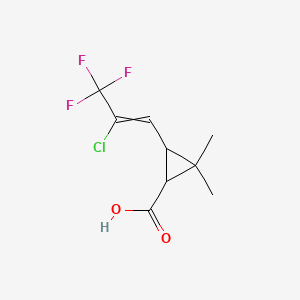

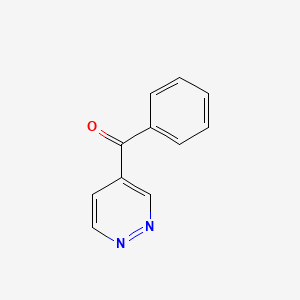
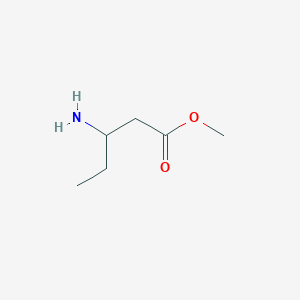
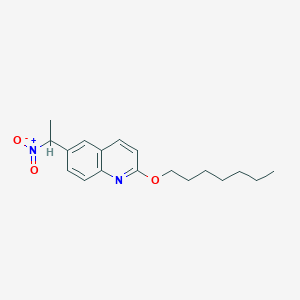

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-8-(3-methoxyphenyl)-1,1-dimethyl-, ethyl ester](/img/structure/B8785571.png)
![[1-(Cyclopropylmethyl)cyclobutyl]methanol](/img/structure/B8785573.png)
